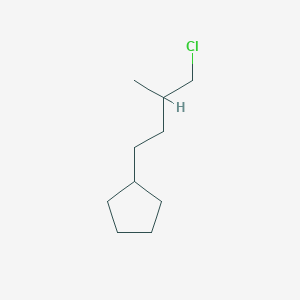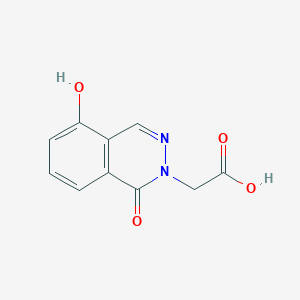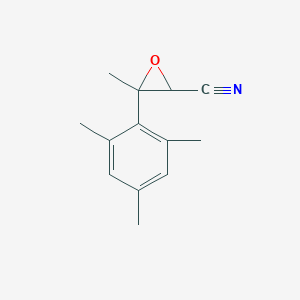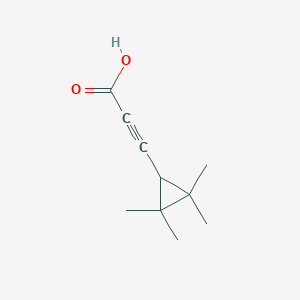
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and a propynoic acid moiety. It is primarily used in research and development due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Substitution with Methyl Groups: The cyclopropyl ring is then substituted with four methyl groups using methylating agents under controlled conditions.
Attachment of the Propynoic Acid Moiety: The final step involves the attachment of the propynoic acid moiety to the cyclopropyl ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynoic acid moiety to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid: Similar in structure but with dichloro and methyl substitutions.
3-(Thiophen-2-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a cyclopropyl ring
Uniqueness
3-(2,2,3,3-Tetramethylcyclopropyl)prop-2-ynoic acid is unique due to its highly substituted cyclopropyl ring, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-9(2)7(10(9,3)4)5-6-8(11)12/h7H,1-4H3,(H,11,12) |
Clé InChI |
ITIVOFXYQXQFNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C#CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



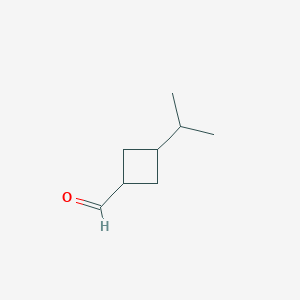
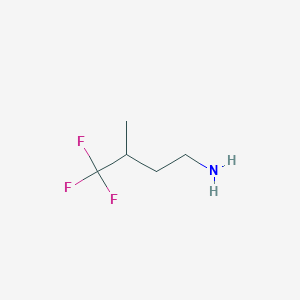
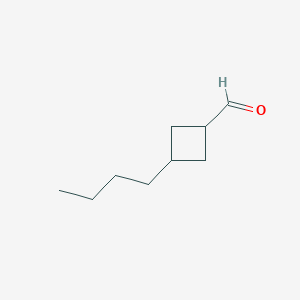
![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)
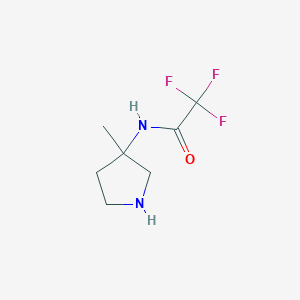
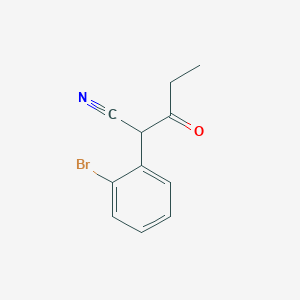

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
